tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate
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Overview
Description
tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate is an organic compound with the molecular formula C8H16F2NO3 It is a derivative of carbamic acid and contains a tert-butyl group, a difluoromethyl group, and a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a difluoromethylating agent under controlled conditions. One common method involves the use of difluoromethyl iodide (CF2I2) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile. The reaction is carried out at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The difluoromethyl group can be reduced to a methyl group.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxy group to a leaving group.
Major Products Formed
Oxidation: Formation of tert-butyl (1,1-difluoro-3-oxopropan-2-yl)carbamate.
Reduction: Formation of tert-butyl (1,1-difluoro-3-methylpropan-2-yl)carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug intermediate. Its structural features may contribute to the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the difluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate: Contains an additional fluorine atom, which may alter its reactivity and biological activity.
tert-Butyl carbamate: Lacks the difluoromethyl and hydroxypropyl groups, making it less versatile in chemical transformations.
tert-Butyl (1,1-difluoro-3-oxopropan-2-yl)carbamate: An oxidized derivative with different chemical properties.
Uniqueness
tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H15F2NO3 |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
tert-butyl N-(1,1-difluoro-3-hydroxypropan-2-yl)carbamate |
InChI |
InChI=1S/C8H15F2NO3/c1-8(2,3)14-7(13)11-5(4-12)6(9)10/h5-6,12H,4H2,1-3H3,(H,11,13) |
InChI Key |
NLSRUOLFFBDDOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(F)F |
Origin of Product |
United States |
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